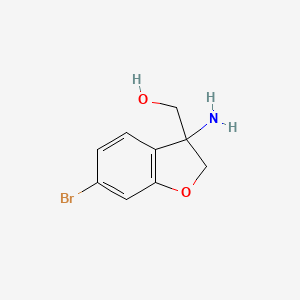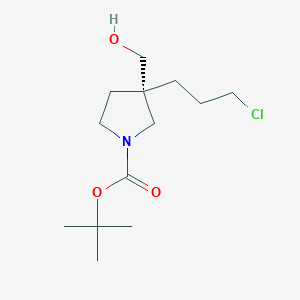
tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloropropyl side chain, and a hydroxymethyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the protection of the pyrrolidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the chloropropyl side chain through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via reduction reactions using appropriate reducing agents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloropropyl side chain can be reduced to form propyl derivatives.
Substitution: The chlorine atom in the chloropropyl side chain can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and leading to changes in biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- tert-Butyl (S)-3-(3-bromopropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(3-iodopropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(3-methylpropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloropropyl side chain, in particular, allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H24ClNO3 |
|---|---|
Molekulargewicht |
277.79 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-8-6-13(9-15,10-16)5-4-7-14/h16H,4-10H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
HPVCWJXWGCGFDK-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(CCCCl)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCCCl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


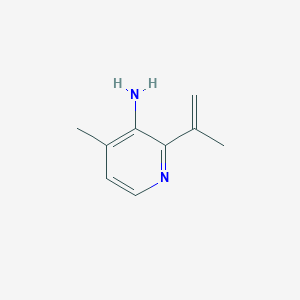
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B13341288.png)
![N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine](/img/structure/B13341293.png)
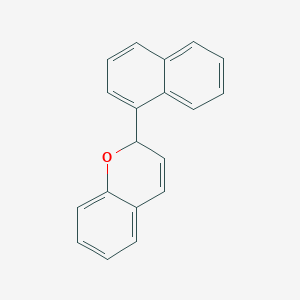
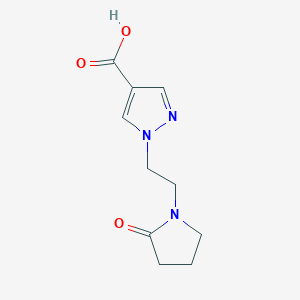
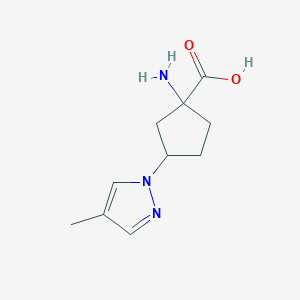
![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)

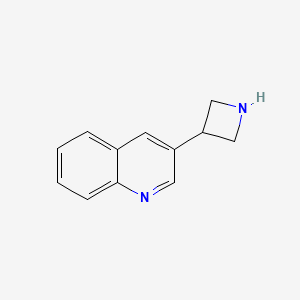

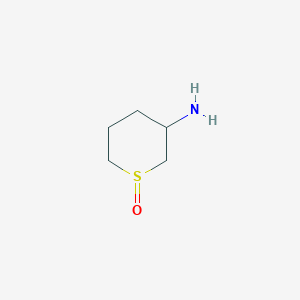

![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)
